
Ytterbium-177
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium-177, also known as this compound, is a useful research compound. Its molecular formula is Yb and its molecular weight is 176.945264 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Production Methods
The production of 177Lu from 176Yb involves several methods, each with its own advantages and challenges:
- Neutron Activation :
- Deuteron Irradiation :
- Chemical Separation :
Therapeutic Applications
Ytterbium-177 has shown promise in various therapeutic applications, particularly in targeted radionuclide therapy (TRT). Below are key applications:
- Peptide Receptor Radionuclide Therapy (PRRT) :
- Bone Pain Palliation :
- Theranostic Applications :
Case Studies
- Clinical Trials on Neuroendocrine Tumors :
- Prostate Cancer Treatment :
Análisis De Reacciones Químicas
Neutron Activation
Ytterbium-177 can be produced by irradiating Ytterbium-176 with neutrons. The reaction can be summarized as follows:
Yb176+n→Yb177+γ
This reaction highlights the transformation of stable Ytterbium-176 into the radioactive this compound upon neutron capture, followed by gamma emission.
Deuteron Bombardment
Another method for producing this compound involves deuteron bombardment of Ytterbium-176, which can lead to the formation of Lutetium-177 as a byproduct. The relevant reactions are:
Yb176+d→Lu177+other isotopes
This method is significant as it allows for the optimization of specific activity while minimizing unwanted byproducts such as Lutetium-174 and Lutetium-176 .
Oxidation Reactions
Ytterbium reacts with oxygen to form Ytterbium(III) oxide:
4Yb+3O2→2Yb2O3
This oxide crystallizes in a structure related to rare-earth sesquioxides and exhibits significant stability under various conditions.
Reaction with Water and Acids
Ytterbium reacts with water and acids, liberating hydrogen gas:
2Yb+6H2O→2Yb OH 3+3H2
In dilute sulfuric acid, it forms colorless solutions containing Ytterbium(III) ions:
2Yb+3H2SO4+18H2O→2[Yb H2O 9]3++3SO42−+3H2
These reactions are essential for understanding the behavior of Ytterbium in biological systems and its extraction processes .
Halogen Reactions
Ytterbium reacts with halogens to form trihalides:
2Yb+3F2→2YbF3
These halides have applications in organic synthesis as Lewis acids and are also used in various industrial processes.
Separation Techniques for Ytterbium Isotopes
Given the close chemical properties of Ytterbium and Lutetium, effective separation techniques are crucial for isolating this compound from other isotopes. Common methods include:
Ion Exchange Chromatography
This method utilizes differences in ionic properties to separate isotopes effectively, although efficiency decreases with higher amounts of Ytterbium present.
Solvent Extraction
Solvent extraction techniques can also be employed, leveraging the differing solubilities of Ytterbium and Lutetium compounds in organic solvents.
Electrochemical Separation
Electrochemical methods have been explored for their potential effectiveness in separating these isotopes based on their electrochemical behavior .
Q & A
Basic Research Questions
Q. How is Ytterbium-177 produced for medical research?
this compound (Yb-177) is synthesized via neutron activation of enriched Ytterbium-176 (Yb-176) targets in nuclear reactors. The irradiated Yb-176 absorbs a neutron, forming Yb-177, which decays to Lutetium-177 (Lu-177) with a half-life of 1.9 hours. This method avoids contaminants like Lu-177m, a common impurity in alternative production routes .
Q. What is the decay pathway of this compound?
Yb-177 undergoes β⁻ decay to Lu-177, which subsequently decays to stable Hafnium-177 (Hf-177) with a half-life of 6.647 days. Lu-177 emits beta particles (max energy: 498 keV) and gamma photons (113 keV, 208 keV), critical for therapeutic and imaging applications .
Q. What safety protocols are essential when handling this compound?
Adherence to regulatory limits is critical. For example, the permissible activity for Yb-177 is 1,000 MBq, as per radiation protection guidelines. Protocols include shielding (e.g., lead containers), real-time dosimetry, and contamination monitoring using gamma spectroscopy .
Q. What are the primary research applications of this compound?
Yb-177 serves as a progenitor for Lu-177 in targeted radionuclide therapy (e.g., prostate cancer). Its short half-life necessitates rapid post-irradiation processing to maximize Lu-177 yield for clinical trials .
Q. What key parameters affect this compound production efficiency?
Critical variables include neutron flux density (optimized ≥10¹⁴ n/cm²/s), irradiation duration (hours to days), and target enrichment (≥70% Yb-176). Post-irradiation decay timing must align with Lu-177’s therapeutic window .
Advanced Research Questions
Q. How do researchers address impurities like Lutetium-177m in Yb-177-derived Lu-177?
Impurity profiles depend on production methods. Direct neutron irradiation of Lu-176 introduces Lu-177m (half-life: 160 days), while the Yb-176 route yields non-carrier-added (n.c.a.) Lu-177. Radiochemical separation (e.g., ion-exchange chromatography) and decay kinetics modeling minimize impurities .
Q. What challenges arise in designing irradiation protocols for Yb-177 production?
Challenges include balancing neutron flux homogeneity with reactor safety, avoiding target overheating, and synchronizing irradiation schedules with Lu-177’s decay. Bruce Power’s Isotope Production System integrates target carriers in operational reactors to mitigate downtime .
Q. How can the radiochemical purity of Yb-177 samples be analyzed?
Gamma spectroscopy (e.g., HPGe detectors) identifies photopeaks at 113 keV and 208 keV for Lu-177. High-performance liquid chromatography (HPLC) and mass spectrometry quantify isotopic purity, while autoradiography assesses spatial distribution .
Q. How do researchers model Yb-177 decay kinetics to optimize Lu-177 yield?
Bateman equations calculate cumulative Lu-177 activity, incorporating decay constants (λ_Yb-177 = 0.367 h⁻¹) and separation timing. For instance, delaying separation by 24–48 hours post-irradiation maximizes Lu-177 while minimizing Yb-177 residuals .
Q. What methodological considerations distinguish carrier-added (c.a.) and non-carrier-added (n.c.a.) Lu-177?
n.c.a. Lu-177 (from Yb-176) exhibits higher specific activity (>3,000 GBq/mg) compared to c.a. Lu-177 (<50 GBq/mg), impacting ligand conjugation efficiency in radiopharmaceuticals. Preclinical studies must compare biodistribution and toxicity profiles between the two forms .
Q. Methodological Tables
Table 1: Comparison of Yb-177 Production Methods
Parameter | Direct Lu-176 Irradiation | Yb-176 Neutron Activation |
---|---|---|
Primary Product | c.a. Lu-177 | n.c.a. Lu-177 |
Impurities | Lu-177m | None |
Specific Activity | <50 GBq/mg | >3,000 GBq/mg |
Separation Complexity | High (requires purification) | Low (natural decay) |
Source: |
Table 2: Key Decay Properties
Isotope | Half-Life | Decay Mode | Key Emissions |
---|---|---|---|
Yb-177 | 1.9 hours | β⁻ | Beta (max 498 keV) |
Lu-177 | 6.647 days | β⁻, γ | Beta (498 keV), γ (113/208 keV) |
Source: |
Propiedades
Número CAS |
14119-23-4 |
---|---|
Fórmula molecular |
Y |
Peso molecular |
176.945264 g/mol |
Nombre IUPAC |
ytterbium-177 |
InChI |
InChI=1S/Yb/i1+4 |
Clave InChI |
NAWDYIZEMPQZHO-RNFDNDRNSA-N |
SMILES |
[Yb] |
SMILES isomérico |
[177Yb] |
SMILES canónico |
[Yb] |
Sinónimos |
177Yb radioisotope Yb-177 radioisotope Ytterbium-177 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.